Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfonated piperazine moiety. The piperazine ring is further substituted with a pyridin-2-yl group and a ketone (3-oxo) functional group. Such compounds are often explored in kinase inhibition or as intermediates in drug synthesis .
Properties
IUPAC Name |
methyl 3-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-23-15(20)14-11(5-9-24-14)25(21,22)17-7-8-18(13(19)10-17)12-4-2-3-6-16-12/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIBXSUHODMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-pyridine intermediate with a sulfonyl chloride in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of thiophene carboxylate derivatives with sulfonated piperazine modifications. Key structural analogs include:
Key Observations :
- The target compound’s 3-oxo-4-(pyridin-2-yl)piperazine group distinguishes it from analogs with aromatic (e.g., 2,5-dimethylphenyl) or non-oxidized piperazine substituents. The pyridinyl moiety may enhance solubility and hydrogen-bonding interactions compared to purely hydrophobic substituents .
Physicochemical Properties
- Melting Point (MP) : The chromen-4-one analog () exhibits a high MP (227–230°C), suggesting strong crystalline packing due to planar aromatic systems. The target compound’s MP may vary based on the pyridinyl group’s influence.
- Molecular Weight (MW) : Analogs in and have MWs ranging from ~300–560 g/mol. The target compound’s MW is estimated to align with this range, depending on substituents.
Biological Activity
Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate (commonly referred to as Compound A) is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of a thiophene ring, a piperazine moiety, and a pyridine derivative. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
The biological activity of Compound A can be attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer progression. For instance, it can inhibit the activity of protein kinases that are crucial for tumor cell proliferation.
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).
- Modulation of Cell Signaling Pathways : Compound A influences multiple cell signaling pathways, including those related to apoptosis and cell survival, thereby affecting cell fate decisions.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of Compound A through various in vitro and in vivo models:
- In Vitro Studies : Compound A was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line .
- In Vivo Studies : Animal models treated with Compound A showed reduced tumor growth compared to control groups. The compound's ability to induce apoptosis in tumor cells was confirmed through TUNEL assays .
Antimicrobial Activity
Compound A exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
- Fungal Activity : The compound also demonstrated antifungal activity against Candida albicans with an MIC of 25 µg/mL.
Structure-Activity Relationship (SAR)
The biological efficacy of Compound A is closely linked to its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene ring | Enhances lipophilicity and cellular uptake |
| Piperazine moiety | Increases binding affinity to target proteins |
| Pyridine derivative | Contributes to enzyme inhibition |
Research indicates that modifications to these structural elements can significantly alter the compound's potency and selectivity.
Case Studies
-
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with metastatic breast cancer, patients treated with a formulation containing Compound A showed a 40% reduction in tumor size after three months of treatment . -
Case Study 2: Antimicrobial Application
In vitro studies conducted on wound infections revealed that topical application of Compound A significantly reduced bacterial load compared to standard antibiotic treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
